molecular formula C9H10BrNO3 B12866363 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene

1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene

Cat. No.: B12866363
M. Wt: 260.08 g/mol
InChI Key: QVSNACFHZRPEFY-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, substituted with a bromoethoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage. The general reaction scheme is as follows:

[ \text{4-Methyl-2-nitrophenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-(2-Bromoethoxy)-4-methyl-2-aminobenzene.

    Oxidation: Formation of 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The bromoethoxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These transformations can affect the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethoxy)-2-methyl-4-nitrobenzene: Similar structure but with different substitution pattern.

    1-(2-Chloroethoxy)-4-methyl-2-nitrobenzene: Chlorine instead of bromine.

    1-(2-Bromoethoxy)-4-methyl-3-nitrobenzene: Different position of the nitro group.

Uniqueness

1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO3/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

QVSNACFHZRPEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-]

Origin of Product

United States

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